molecular formula C9H7ClN2O2 B1375547 methyl 2-chloro-1H-benzimidazole-4-carboxylate CAS No. 1171129-05-7

methyl 2-chloro-1H-benzimidazole-4-carboxylate

Cat. No. B1375547
CAS RN: 1171129-05-7
M. Wt: 210.62 g/mol
InChI Key: ILEUCNCKSCQHGO-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-1H-benzimidazole-4-carboxylate” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .


Synthesis Analysis

Benzimidazole derivatives are synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . The synthesis of benzimidazole has been a focus due to its potential in the development of new entities targeting malignant cells .


Molecular Structure Analysis

Benzimidazole has a heterocyclic pharmacophore that resembles naturally occurring purine nucleotides . It contains a 4,5,6,7-tetrahydrothienopyridin-2-yl moiety and a methyl group at N1 of the benzimidazole core .


Chemical Reactions Analysis

Benzimidazole and its derivatives have demonstrated bioactivities as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . For instance, a compound containing a benzimidazole core revealed better potency against PARP-1 and PARP-2 compared to other analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-chloro-1H-benzimidazole-4-carboxylate” can be found in databases like PubChem .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers in living systems, making them effective against a variety of microbial pathogens . Modifications at the 2 and 5 positions of the benzimidazole ring have led to the development of numerous active drugs with antimicrobial efficacy.

Anticancer Properties

The benzimidazole core is a part of many compounds that exhibit significant anticancer activity. Researchers have synthesized various benzimidazole derivatives and screened them for tumor growth inhibition properties. Some derivatives have shown promising results in preclinical models, inhibiting tumor growth by a significant percentage .

Antiviral Uses

Benzimidazole derivatives have also been identified as potent antiviral agents. Their ability to interfere with viral replication makes them valuable in the treatment of diseases caused by viruses. This includes research into compounds with activity against respiratory syncytial virus, among others .

Anthelmintic Applications

One of the earliest recognized uses of benzimidazole derivatives was as anthelmintics. These compounds are effective in treating parasitic worm infections. The discovery of thiabendazole, a benzimidazole derivative, spurred further research into this class of compounds for anthelmintic activity .

Anti-inflammatory and Analgesic Applications

The benzimidazole moiety has been incorporated into compounds that exhibit anti-inflammatory and analgesic effects. These properties make benzimidazole derivatives useful in the development of new medications for the treatment of chronic pain and inflammatory conditions .

Each of these applications demonstrates the versatility of the benzimidazole core in medicinal chemistry. The ongoing research and development in this field continue to expand the potential uses of these compounds in various therapeutic areas. The cited articles provide a more in-depth look into the synthesis and pharmacological profiles of benzimidazole derivatives, which could be of great interest for further exploration .

Safety And Hazards

The safety and hazards of benzimidazole derivatives can vary. For instance, 2-(Chloromethyl)benzimidazole has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The development of new entities targeting malignant cells is considered a high priority . As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . Therefore, the future directions of “methyl 2-chloro-1H-benzimidazole-4-carboxylate” and other benzimidazole derivatives could be in the field of precision medicine .

properties

IUPAC Name

methyl 2-chloro-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEUCNCKSCQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-chloro-1H-benzimidazole-4-carboxylate

CAS RN

1171129-05-7
Record name methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (8.5 g, 55.6 mmol) was added to methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate (1.03 g, 5.36 mmol) (reference: WO 2006/116412 A2), and the mixture was stirred at 85° C. for four hours. The reaction solution was diluted with ethyl acetate and THF, slowly added to cold water and neutralized with sodium bicarbonate. The separated organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was dissolved in toluene and the insoluble matter was removed. Concentration under reduced pressure gave 800 mg of the title compound as an oily substance. The resulting compound was used for the next reaction without purification.
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Synthesis routes and methods II

Procedure details

A solution of methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate (prepared as described in US2009/186879) (2.0 g) in phosphoryl chloride (18 mL) was stirred at 120° C. for 2.5 hours. Excessive phosphoryl chloride was removed under reduced pressure. To the residue was added saturated aqueous sodium bicarbonate under ice-cooling, and it was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and concentrated. The residue was purified on column chromatography to obtain the titled compound (1.5 g) as white powder.
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